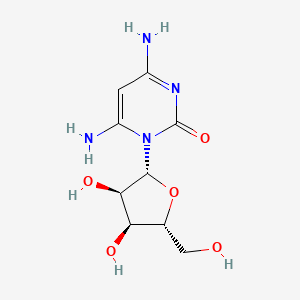

6-Aminocytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

88187-94-4 |

|---|---|

Molecular Formula |

C9H14N4O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H14N4O5/c10-4-1-5(11)13(9(17)12-4)8-7(16)6(15)3(2-14)18-8/h1,3,6-8,14-16H,2,11H2,(H2,10,12,17)/t3-,6-,7-,8-/m1/s1 |

InChI Key |

QTZHUBUBUHOLGU-YXZULKJRSA-N |

Isomeric SMILES |

C1=C(N(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |

Canonical SMILES |

C1=C(N(C(=O)N=C1N)C2C(C(C(O2)CO)O)O)N |

Origin of Product |

United States |

Foundational Research and Academic Context of 6 Aminocytidine

Evolution of Modified Nucleosides in Nucleic Acid Chemistry

The discovery of the fundamental nucleosides—adenosine, guanosine, cytidine (B196190), thymidine, and uridine (B1682114)—as the building blocks of DNA and RNA was a cornerstone of molecular biology. researchgate.netnih.gov However, nature's repertoire extends far beyond these five canonical bases. A vast array of post-transcriptionally modified nucleosides has been identified in various RNA molecules, particularly transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). twistbioscience.comnih.govmdpi.com These modifications play crucial roles in fine-tuning the structure, stability, and function of nucleic acids, thereby influencing processes such as translation, RNA folding, and gene regulation. twistbioscience.comnih.gov

The realization of the functional importance of these natural modifications spurred chemists to synthesize a plethora of artificial nucleoside analogs. The primary goals of these synthetic endeavors have been multifaceted:

Probing Biological Processes: Modified nucleosides serve as invaluable tools to elucidate the mechanisms of enzymes that process nucleic acids, such as polymerases, methyltransferases, and repair enzymes. nih.gov By replacing natural nucleosides with synthetic analogs, researchers can study enzyme-substrate interactions, reaction mechanisms, and the structural requirements for biological activity.

Developing Therapeutic Agents: The resemblance of nucleoside analogs to their natural counterparts allows them to be recognized by cellular or viral enzymes and incorporated into growing DNA or RNA chains. researchgate.netmdpi.com This incorporation can lead to chain termination, disruption of base pairing, or altered protein binding, thereby inhibiting the replication of viruses or the proliferation of cancer cells. researchgate.netmdpi.com

Expanding the Genetic Alphabet: Synthetic biologists have sought to create novel nucleoside pairs to expand the genetic code beyond the natural A-T and G-C pairs. This research opens up possibilities for creating organisms with novel functions and for the site-specific incorporation of unnatural amino acids into proteins. nih.gov

Modification strategies are diverse and can be broadly categorized into alterations of the nucleobase, the sugar moiety, or the phosphodiester backbone. researchgate.netnih.govresearchgate.net These modifications can introduce new functional groups, alter hydrogen bonding patterns, change conformational preferences, and enhance stability against nuclease degradation. researchgate.netresearchgate.net

Historical Trajectories in the Study of Cytidine Analogs

Cytidine, with its pyrimidine (B1678525) base, has been a frequent target for chemical modification. The rationale for focusing on cytidine analogs stems from the critical role of cytidine and its derivatives in numerous biological processes, including as a precursor for both CTP in RNA synthesis and dCTP in DNA synthesis.

Early research into cytidine analogs was often driven by the quest for anticancer and antiviral agents. For instance, Cytarabine (ara-C), an arabinofuranosyl analog of cytidine, was synthesized in the 1950s and remains a key chemotherapeutic agent for certain leukemias. Its mechanism of action involves the inhibition of DNA synthesis.

The development of antiviral therapies, particularly for HIV, saw the emergence of several important cytidine analogs. Lamivudine (3TC) and Emtricitabine (FTC), both dideoxycytidine analogs, are potent reverse transcriptase inhibitors and form the backbone of many combination antiretroviral therapy regimens. thermofisher.commdpi.com These successes highlighted the therapeutic potential of modifying the sugar moiety of cytidine.

Modifications to the pyrimidine ring of cytidine have also been extensively explored. The introduction of substituents at the 5- and 6-positions has been a common strategy to alter the properties of the nucleoside. For example, 5-fluorocytidine and its derivatives have been investigated for their anticancer properties. The synthesis of 6-substituted cytidine analogs, including 6-cyanocytidine, has also been reported, often with the aim of creating intermediates for further chemical elaboration or to study the impact of these modifications on nucleoside conformation and base pairing.

The synthesis of 6-aminocytosine derivatives has been noted as a minor product in the amination of 5-bromocytosine (B1215235) derivatives, suggesting that while not always the primary target, the 6-amino isomer is accessible through certain synthetic routes. ttu.ee This historical context of creating a wide variety of cytidine analogs for both fundamental research and therapeutic applications provides the backdrop for the specific investigation of 6-Aminocytidine.

Advanced Synthetic Methodologies and Chemical Derivatization of 6 Aminocytidine

Strategic Approaches for 6-Aminocytidine and Its Nucleoside/Nucleotide Synthesis

The synthesis of this compound and its phosphorylated forms requires robust and stereocontrolled chemical strategies. Key challenges include the regioselective introduction of the 6-amino group onto the pyrimidine (B1678525) ring and the stereoselective formation of the β-glycosidic bond.

Improved Amination Reactions in Pyrimidine Derivatization

Direct amination of the C6 position of a pre-formed cytidine (B196190) scaffold presents a formidable challenge due to the electron-rich nature of the pyrimidine ring. However, indirect methods involving nucleophilic substitution on activated precursors have been explored. One documented approach involves the amination of 5-bromocytosine (B1215235) derivatives. In this method, treatment of 5-bromocytidine (B150675) with liquid ammonia (B1221849) can lead to the formation of this compound as a minor product, alongside the major 5-aminocytidine product. tandfonline.com This reaction proceeds through a proposed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism or an elimination-addition pathway. While not a high-yielding method for the 6-amino isomer, it demonstrates the feasibility of introducing an amino group at this position through rearrangement.

More efficient and regioselective amination strategies can be inferred from methodologies applied to related heterocyclic systems. For instance, palladium-catalyzed C-N bond-forming reactions have been successfully employed for the amination of 6-chloropurine (B14466) ribonucleosides and their 2'-deoxy analogues. nih.gov These reactions, typically utilizing a palladium(II) acetate/Xantphos catalyst system with cesium carbonate as a base, are highly effective for coupling various arylamines to the C6 position. nih.gov A similar strategy could conceptually be applied to a 6-chlorocytidine derivative, providing a more direct and potentially higher-yielding route to this compound and its N6-substituted analogs. The choice of protecting groups for the sugar hydroxyls, with silyl (B83357) ethers often proving superior to acetyl esters, is a critical parameter in the success of such cross-coupling reactions. nih.gov

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| 5-Bromocytidine | Liquid Ammonia | This compound | Minor Product | tandfonline.com |

| 6-Chloropurine Ribonucleoside | Arylamine, Pd(OAc)₂, Xantphos, Cs₂CO₃ | N6-Arylpurine Ribonucleoside | Good to Excellent | nih.gov |

Glycosylation Pathways for Stereoselective this compound Formation

The stereoselective formation of the β-N-glycosidic bond is a cornerstone of nucleoside synthesis. The most widely employed and versatile method for this transformation is the Vorbrüggen glycosylation. drugfuture.com This reaction involves the coupling of a silylated heterocyclic base with a protected sugar derivative, typically an acylated ribofuranose, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). drugfuture.comresearchgate.net

For the synthesis of this compound, the Vorbrüggen approach would entail the following key steps:

Preparation of the Silylated Base: The nucleobase, 6-aminocytosine (also known as 2,6-diaminopyrimidin-4(3H)-one), would first be silylated to enhance its solubility in organic solvents and increase the nucleophilicity of the ring nitrogens. This is typically achieved by treating the base with a silylating agent like hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). rsc.org

Preparation of the Glycosyl Donor: A suitable ribose derivative, protected at the hydroxyl groups, is required. A common choice is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The acyl protecting groups at the C2 position play a crucial role in ensuring the stereoselective formation of the β-anomer through neighboring group participation.

Lewis Acid-Catalyzed Coupling: The silylated 6-aminocytosine is then reacted with the protected ribose donor in an aprotic solvent, such as acetonitrile (B52724) or 1,2-dichloroethane, in the presence of TMSOTf. nih.gov The Lewis acid facilitates the formation of a key oxocarbenium ion intermediate from the sugar, which is then attacked by the nucleophilic silylated base.

Deprotection: The final step involves the removal of the acyl protecting groups from the sugar moiety, typically under basic conditions (e.g., methanolic ammonia), to yield this compound.

The stereochemical outcome of the Vorbrüggen glycosylation is generally reliable for producing β-nucleosides when a participating group (like an acyl group) is present at the C2' position of the sugar. drugfuture.com The reaction conditions, including the choice of Lewis acid and solvent, can be optimized to maximize yield and selectivity. researchgate.netnih.gov

Synthesis of Novel this compound Analogs

The synthesis of analogs of this compound with modifications on the sugar moiety or the pyrimidine base is crucial for developing probes for structural biology and potential therapeutic agents.

Preparation of 6-Amino-2'-methylcytidine for Structural Studies

The synthesis of 2'-O-methylated nucleosides is of significant interest as this modification is found in natural RNA and can confer nuclease resistance. While a direct synthesis for 6-amino-2'-O-methylcytidine (the D-ribose isomer) is not prominently described, a synthetic route can be proposed based on established methodologies for L-nucleosides. nih.gov A plausible strategy would involve the conversion of 2'-O-methyluridine into the desired cytidine derivative.

A general and effective method for converting uridine (B1682114) derivatives to cytidine derivatives involves a three-step process:

Activation of the C4 Position: The 4-oxo group of a protected 2'-O-methyluridine is activated by treatment with a reagent like phosphorus oxychloride (POCl₃) in the presence of 1,2,4-triazole (B32235) and triethylamine. This forms a reactive 4-(1,2,4-triazol-1-yl) intermediate. nih.gov

Amination: The triazolyl group is then displaced by ammonia. This is typically achieved by treating the intermediate with aqueous or methanolic ammonia. nih.gov

Deprotection: Any remaining protecting groups on the sugar are removed to yield the final product.

This sequence allows for the efficient conversion of the uracil (B121893) base to a cytosine base, and could be adapted for the synthesis of 6-amino-2'-O-methylcytidine, provided a suitable 6-amino-2'-O-methyluridine precursor is available.

Elaboration of 6-Cyanocytidine and Other C6-Substituted Cytidine Derivatives

The introduction of a cyano group at the C6 position provides a versatile chemical handle for further derivatization. The synthesis of 6-cyanocytidine has been successfully achieved starting from 5-bromocytidine. researchgate.netjst.go.jp

The key reaction involves treating 5-bromocytidine, or its protected forms such as the 2',3',5'-tri-O-acetate derivative, with sodium cyanide in a suitable solvent. researchgate.netjst.go.jp This nucleophilic substitution reaction yields the corresponding 6-cyanocytidine derivative.

The 6-cyano group can then be transformed into other functional groups. For example, treatment of 6-cyanocytidine with methoxide (B1231860) leads to the formation of methyl cytidine-6-carboximidate. researchgate.netdocumentsdelivered.com This imidate can be further hydrolyzed to yield cytidine-6-carboxylic acid. researchgate.netdocumentsdelivered.com These C6-substituted derivatives are valuable for exploring structure-activity relationships and for developing nucleoside-based probes and therapeutics.

| Starting Material | Reagent | Product | Reference |

| 5-Bromocytidine tri-O-acetate | Sodium Cyanide | 6-Cyanocytidine tri-O-acetate | researchgate.netjst.go.jp |

| 6-Cyanocytidine | Sodium Methoxide | Methyl cytidine-6-carboximidate | researchgate.netdocumentsdelivered.com |

| Methyl cytidine-6-carboximidate | Hydrolysis | Cytidine-6-carboxylic acid | researchgate.netdocumentsdelivered.com |

Synthesis of N4-Amino-2'-deoxycytidine Triphosphate

N4-amino-2'-deoxycytidine is an interesting cytidine analog with altered hydrogen bonding capabilities. Its synthesis and subsequent conversion to the active triphosphate form are essential for its use in biochemical and molecular biology studies. The synthesis of the nucleoside can be achieved by reacting a suitably activated cytidine precursor with hydrazine (B178648). For instance, a 5-halo-6-(1,2,4-triazol-1-yl)pyrimidine-2'-deoxyriboside derivative can be treated with anhydrous hydrazine to displace the triazolyl group and form the N4-amino derivative. tandfonline.com

Once the N4-amino-2'-deoxycytidine nucleoside is obtained, it can be converted to its 5'-triphosphate form using standard phosphorylation methods. A common and effective procedure is the Yoshikawa method or its variations. oup.comresearchgate.net This one-pot phosphorylation typically involves:

Monophosphorylation: The unprotected nucleoside is reacted with phosphorus oxychloride (POCl₃) in a trialkylphosphate solvent. This selectively phosphorylates the 5'-hydroxyl group.

Pyrophosphate Coupling: The resulting dichlorophosphate (B8581778) intermediate is then treated in situ with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate.

Hydrolysis: The reaction mixture is then hydrolyzed to yield the desired nucleoside 5'-triphosphate.

The crude triphosphate is typically purified using ion-exchange chromatography. oup.comresearchgate.net This synthetic sequence provides access to N4-amino-2'-deoxycytidine triphosphate, enabling its use in enzymatic assays and as a probe for DNA polymerase function.

Synthesis of Platinum-N-Aminated Cytidine Analogs

The synthesis of platinum-N-aminated cytidine analogs, such as 3-aminocytidine-dichloroplatinum(II), represents a significant area of research, driven by the potential of these compounds as anticancer agents. While specific protocols for this compound are not extensively detailed in the public domain, the general synthesis of cis-dichloroplatinum(II)-N-aminated nucleoside complexes provides a clear methodological framework.

This synthetic approach typically involves the reaction of an N-aminated nucleoside with potassium tetrachloroplatinate(II) (K₂PtCl₄). The amino group on the cytidine analog acts as a ligand, displacing two chloride ions from the platinum complex to form a square planar platinum(II) complex. The reaction is generally carried out in an aqueous solution. The resulting complexes often exhibit significant antitumor activity, a property attributed to their ability to interfere with DNA and RNA synthesis.

| Reactant 1 | Reactant 2 | Product |

| N-Aminated Cytidine Analog | Potassium Tetrachloroplatinate(II) (K₂PtCl₄) | cis-Dichloroplatinum(II)-N-aminated Cytidine Complex |

This table outlines the general reactants for the synthesis of platinum-N-aminated cytidine analogs.

Studies on various cis-dichloroplatinum(II)-N-aminated nucleoside complexes have demonstrated their potential as therapeutic agents, exhibiting high antitumor activity with reduced nephrotoxicity compared to cisplatin. The specific biological activity is often modulated by the nature of the nucleoside ligand, with ribonucleoside complexes primarily inhibiting RNA synthesis and deoxyribo- or arabinonucleoside complexes inhibiting DNA synthesis.

Chemical Modification Strategies for Functional Probes

Directed Engineering of Interstrand DNA-DNA Cross-links via N4-Aminocytidine Residues

A powerful application of this compound chemistry involves the directed engineering of interstrand DNA-DNA cross-links using its N4-amino derivative, N4-aminocytidine. This strategy allows for the site-specific creation of covalent linkages between complementary DNA strands, providing invaluable tools for studying DNA repair, replication, and transcription, as well as for applications in nanotechnology.

The methodology for generating these cross-links relies on a post-synthetic modification of a commercially available oligodeoxynucleotide containing a single deoxycytidine (dC) residue. This dC residue is converted to an N4-aminocytidine (dC*) residue through a reaction with a mixture of bisulfite and hydrazine. nih.gov

The cross-linking reaction itself involves the reaction of the engineered N4-aminocytidine residue with an abasic (Ap) site on the opposing DNA strand. nih.gov An abasic site is a location in the DNA backbone where a nucleobase is missing. This reaction forms a stable hydrazone linkage between the two strands, effectively creating a covalent interstrand cross-link. nih.gov The yield of this cross-linking reaction is typically high, often exceeding 90%. nih.gov

| Step | Reagents/Enzymes | Purpose | Typical Yield |

| 1. N4-Aminocytidine Formation | Bisulfite, Hydrazine | Post-synthetic modification of dC to dC* | Not specified |

| 2. Abasic Site Generation | Uracil DNA Glycosylase (UDG) | Excision of uracil from a dU-containing oligonucleotide | Near quantitative |

| 3. Cross-linking Reaction | N4-aminocytidine-containing DNA, Abasic site-containing DNA | Formation of a hydrazone-based interstrand cross-link | >90% |

This table summarizes the key steps and reagents involved in the directed engineering of interstrand DNA-DNA cross-links using N4-aminocytidine.

This method is advantageous due to its simplicity, high efficiency, and the use of readily available and inexpensive reagents and enzymes. nih.gov The resulting cross-linked DNA duplexes are stable under physiological conditions and can be purified using techniques such as denaturing polyacrylamide gel electrophoresis. nih.gov The ability to introduce a site-specific and stable cross-link provides researchers with a powerful tool to investigate the intricate cellular machinery that interacts with and repairs damaged DNA.

Advanced Computational and Theoretical Research on 6 Aminocytidine Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods provide a foundational understanding of a molecule's intrinsic properties by solving the equations that govern the behavior of its electrons. These approaches are instrumental in characterizing the electronic structure and predicting the reactivity of novel nucleoside analogues.

Density Functional Theory (DFT) Applications to the Redox Properties of 6-Aminocytosine

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict the redox potentials and electronic properties of molecules like 6-aminocytosine, the nucleobase of 6-aminocytidine. DFT calculations can elucidate how the addition of an amino group at the C6 position influences the electron distribution and, consequently, the molecule's propensity to be oxidized or reduced. aalto.firsc.org

Research on related cytosine analogues has demonstrated that substitutions on the cytosine ring can significantly alter the energetics of electron transfer. nih.gov For instance, DFT studies on various cytosine derivatives have shown a direct correlation between the nature of the substituent and the calculated redox potentials. aalto.fi These computational protocols typically involve optimizing the molecular geometry of the neutral and ionized species and then calculating the energy difference to determine properties like ionization potential and electron affinity, which are fundamental to understanding redox behavior. nih.gov Hybrid DFT-ML (Machine Learning) models are also being developed to accelerate the screening of molecules for specific redox properties. aalto.fi

| Property | Description | Typical Calculated Values (Arbitrary Units) |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron from a neutral molecule. | Varies based on ring substitutions. |

| Electron Affinity (EA) | The energy released when an electron is added to a neutral molecule. | Influenced by the electronegativity of substituents. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and electronic excitability. | Generally decreases with increased conjugation or electron-donating groups. |

Ab Initio Molecular Orbital Studies on Tautomerization and Mispairing Potential of N4-Aminocytosine

Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical data. These methods have been applied to study the intrinsic properties of N4-aminocytosine, a close structural isomer of 6-aminocytosine, to understand its tautomeric forms and potential for mutagenicity. nih.gov

Tautomers are isomers of a molecule that differ in the position of a proton and a double bond. For nucleobases, the existence of rare tautomeric forms is a key mechanism for spontaneous point mutations during DNA replication. mdpi.com Ab initio studies on N4-aminocytosine have analyzed the relative stabilities of its different isomeric structures. nih.gov These calculations reveal that the relative stability of tautomers can be influenced by solvent polarity, as the more stable isomer often possesses a smaller dipole moment. nih.gov

Furthermore, these computational studies can model the hydrogen bonding patterns of different tautomers. The mutagenic potential of N4-aminocytosine arises from its ability to mimic either cytosine or thymine. It can form a stable base pair with guanine, similar to cytosine, but also has the potential to mispair with adenine, behaving like thymine. nih.gov Ab initio calculations provide quantitative estimates of the interaction energies for these base pairs, helping to assess the likelihood of such mispairing events. nih.gov

| Tautomer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Canonical Amino | 0.00 | Standard exocyclic amino group at C4. |

| Imino (rare) | > 0 | Imino group at C4 and proton shift to ring nitrogen. |

Molecular Simulation Approaches for Conformational and Binding Dynamics

While quantum chemical methods excel at describing the electronic properties of molecules, molecular simulation techniques are essential for exploring their dynamic behavior and interactions with other biomolecules over time.

Molecular Dynamics Simulations of this compound within Nucleic Acid Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. nih.gov By simulating the behavior of this compound incorporated into DNA or RNA strands, researchers can gain insights into how this modification affects the structure, flexibility, and stability of the nucleic acid duplex. researchgate.netrsc.org

In Silico Docking and Binding Energy Calculations for Protein-Ligand Interactions

Understanding how this compound interacts with proteins, such as DNA or RNA binding proteins, is crucial for predicting its biological effects. In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netutrgv.edu This method can be used to model the binding of this compound, either as a free nucleoside or within a nucleic acid strand, to the active site of a protein. nih.gov

Following docking, binding energy calculations can provide a quantitative estimate of the binding affinity. diva-portal.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. These calculations can decompose the total binding energy into contributions from individual residues, identifying key amino acids that are critical for the interaction. researchgate.net Such studies on cytidine (B196190) analogs have shown that slight modifications can lead to significant differences in binding modes and affinities. nih.govnih.gov

| Energy Component | Description |

|---|---|

| ΔE_molecular mechanics | Includes van der Waals, electrostatic, and internal energy terms from the force field. |

| ΔG_solvation | The free energy change associated with transferring the molecules from the gas phase to the solvent, often split into polar and nonpolar contributions. |

| -TΔS | The entropic contribution to the binding free energy, which can be estimated through methods like normal-mode analysis. |

Future Directions and Broader Implications in Molecular and Synthetic Biology

Rational Design Principles for Nucleoside Analogues with Tailored Biochemical Activities

The rational design of nucleoside analogues like 6-aminocytidine is a cornerstone of developing new therapeutic agents. researchgate.netnih.gov This process involves the strategic modification of the nucleoside structure to achieve specific biochemical effects while minimizing off-target interactions. mdpi.com The goal is to create molecules that can be selectively recognized and metabolized by target cells or viral enzymes, leading to desired outcomes such as the inhibition of cancer cell growth or viral replication. researchgate.net

Key principles in the rational design of nucleoside analogues include:

Mimicking Natural Nucleosides: Analogues are designed to be structurally similar to endogenous nucleosides, allowing them to be taken up by cells and enter metabolic pathways. researchgate.netmdpi.com

Targeted Modifications: Specific chemical groups can be added or altered to influence the analogue's interaction with key enzymes like polymerases or kinases. For example, modifications to the sugar moiety or the nucleobase can affect the analogue's ability to be incorporated into DNA or RNA and can determine whether it acts as a chain terminator or a mutagen. mdpi.commdpi.com

Prodrug Strategies: To improve cellular uptake and bioavailability, nucleoside analogues are often administered as prodrugs. These are inactive forms that are converted to the active triphosphate form within the cell. mdpi.com

The development of this compound and its derivatives exemplifies these principles. By modifying the cytidine (B196190) structure, researchers can create compounds with tailored activities. For instance, N4-aminocytidine has been shown to be a potent mutagen, inducing specific types of DNA sequence alterations. researchgate.net Further exploration of the structure-activity relationship of this compound derivatives will enable the design of even more specific and effective nucleoside analogues for therapeutic and research applications.

Development of this compound-Based Chemical Probes for Elucidating Nucleic Acid Structure and Dynamics

This compound and its derivatives have the potential to be developed into valuable chemical probes. Key characteristics that make a nucleoside analogue a good probe include:

Environmental Sensitivity: The probe's fluorescence properties should change in response to alterations in its surroundings, such as changes in stacking interactions or solvent accessibility. researchgate.net

Minimal Perturbation: The probe should be structurally similar to the natural nucleoside to avoid significantly altering the nucleic acid's structure or function. researchgate.net

Site-Specific Incorporation: It must be possible to incorporate the probe at a specific location within an oligonucleotide sequence. researchgate.net

For example, N4-(6-aminohexyl)cytidine has been used to label DNA, allowing for the attachment of other molecules for detection. nih.gov By developing fluorescent derivatives of this compound, researchers could create novel probes to study a wide range of nucleic acid processes, including:

DNA and RNA folding and unfolding. researchgate.net

Protein-nucleic acid interactions. researchgate.net

The dynamics of DNA replication and transcription. frontiersin.org

Fundamental Insights into DNA Damage and Repair Pathways Induced by Nucleobase Analogs

Nucleobase analogs, including derivatives of cytidine, can induce DNA damage, which in turn activates cellular DNA repair pathways. cuni.cznih.gov Studying these processes provides fundamental insights into how cells maintain genomic integrity. nih.govsigmaaldrich.com The incorporation of a nucleoside analogue into DNA can lead to stalled replication forks, strand breaks, and other lesions that are recognized by the cell's DNA damage response machinery. cuni.cznih.govtmc.edu

The cellular response to nucleoside analogue-induced damage often involves key signaling kinases such as ATM and ATR. nih.govnih.govtmc.edu These kinases initiate a cascade of events that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis (programmed cell death). cuni.cznih.gov

Research on cytidine analogs like zebularine (B1662112) has shown that they can induce a DNA damage response specifically during DNA replication. nih.gov The repair of this damage involves pathways such as homologous recombination. nih.gov By studying the effects of this compound and its derivatives, researchers can further elucidate:

The specific types of DNA lesions caused by different analogues.

The precise DNA repair pathways activated in response to these lesions. nih.gov

The molecular mechanisms that determine whether a cell undergoes repair or apoptosis. nih.gov

This knowledge is not only crucial for understanding basic cell biology but also has significant implications for cancer therapy, as many chemotherapeutic agents are themselves nucleoside analogues that function by inducing DNA damage. cuni.cznih.gov

Advancements in High-Throughput Screening and Computational Drug Discovery Methodologies Utilizing this compound Derivatives

The discovery and development of new drugs is a lengthy and expensive process. beilstein-journals.org High-throughput screening (HTS) and computational drug discovery have emerged as powerful tools to accelerate this pipeline. beilstein-journals.org These methods allow for the rapid testing of large libraries of compounds to identify potential drug candidates. beilstein-journals.orgmdpi.com

This compound and its derivatives can be valuable in these advanced drug discovery efforts in several ways:

As part of compound libraries: Derivatives of this compound can be included in HTS campaigns to identify new inhibitors of viral or cellular enzymes. mdpi.com

As scaffolds for new drug design: The this compound structure can serve as a starting point for the computational design of new and more potent inhibitors. beilstein-journals.org

In the development of screening assays: Assays can be designed to screen for compounds that modulate the activity of enzymes involved in the metabolism or action of this compound.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to predict how this compound derivatives will interact with their targets. beilstein-journals.orgresearchgate.net These in silico approaches can prioritize which compounds are most likely to be effective, reducing the time and cost of experimental screening. beilstein-journals.org The integration of HTS and computational methods, utilizing diverse chemical entities like this compound derivatives, will continue to drive innovation in drug discovery.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 6-Aminocytidine, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves nucleoside modification via enzymatic or chemical amination of cytidine derivatives. To validate purity, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for molecular weight confirmation. Structural integrity can be confirmed via nuclear magnetic resonance (NMR), focusing on characteristic peaks for the amino group (e.g., δ 5.2–6.0 ppm in H-NMR). Ensure reproducibility by adhering to protocols in peer-reviewed syntheses and reporting retention times, solvent systems, and instrumentation parameters in detail .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at controlled temperatures (e.g., 4°C, 25°C, 37°C). Monitor degradation via UV-Vis spectroscopy at 260 nm (characteristic of nucleosides) and quantify degradation products using LC-MS. Include triplicate samples and statistical analysis (e.g., ANOVA) to account for variability. Document deviations from established protocols to enhance reproducibility .

Q. What analytical techniques are critical for distinguishing this compound from its isomers or degradation products?

- Methodological Answer : Use tandem MS (MS/MS) to differentiate fragmentation patterns unique to this compound. Pair this with chiral chromatography if stereoisomers are a concern. For degradation products, employ time-resolved NMR to track structural changes. Cross-validate findings with computational modeling (e.g., density functional theory) to predict stability and reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA guidelines) to identify confounding variables, such as cell line specificity or assay conditions . Replicate conflicting studies with standardized protocols, ensuring controls for batch-to-batch variability in compound purity. Use meta-analysis to quantify effect sizes and heterogeneity (e.g., statistic) . Address discrepancies through collaborative inter-laboratory validation .

Q. What strategies are effective for elucidating the mechanistic role of this compound in RNA modification pathways?

- Methodological Answer : Employ RNA sequencing (RNA-seq) with bisulfite treatment or antibody-based enrichment (e.g., miCLIP) to map this compound incorporation sites. Combine this with CRISPR-Cas9 knockout models of putative reader/writer proteins. Use kinetic assays (e.g., surface plasmon resonance) to measure binding affinities and validate findings via in vitro reconstitution of modification pathways .

Q. How should researchers design a dose-response study to evaluate this compound’s cytotoxicity while accounting for cell-type-specific metabolic differences?

- Methodological Answer : Use a multi-parametric approach:

- Dose Range : Start with 0.1–100 µM, based on prior EC values.

- Metabolic Profiling : Integrate metabolomics (e.g., LC-MS) to track nucleotide pool fluctuations.

- Cell-Type Comparisons : Include primary cells and immortalized lines, normalizing results to cell doubling time and ATP levels.

- Statistical Models : Apply nonlinear regression (e.g., Hill equation) to derive IC and assess differences via likelihood ratio tests .

Q. What computational tools can predict off-target interactions of this compound in transcriptome-wide analyses?

- Methodological Answer : Utilize tools like RNAstructure or ViennaRNA for secondary structure prediction, identifying regions prone to aminocytidine incorporation. Pair with molecular docking (AutoDock Vina) to simulate interactions with RNA-modifying enzymes. Validate predictions via competitive inhibition assays and cross-reference with databases like RNACentral .

Methodological Considerations

- Literature Review : Follow PRISMA guidelines to systematically identify, screen, and synthesize studies on this compound, minimizing selection bias through dual-reviewer protocols .

- Ethical Reporting : Adhere to journal-specific requirements for data transparency (e.g., depositing raw NMR/MS spectra in public repositories) .

- Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments addressing inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.